(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid
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Overview
Description
(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid is a member of the A-21978C complex, which comprises several microbiologically active factors, including C0, C1, C2, C3, C4, and C5 . This complex is produced by submerged aerobic fermentation of the bacterium Streptomyces roseosporus NRRL 11379 . The A-21978C complex, including this compound, is known for its antibacterial properties and is used to promote growth in poultry .
Preparation Methods
The preparation of (3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid involves the submerged aerobic fermentation of Streptomyces roseosporus NRRL 11379 . The fermentation process requires a suitable culture medium and sterile air dispersed through the medium . The individual factors of the A-21978C complex are separated and isolated by chromatography . Industrial production methods also follow similar fermentation processes, ensuring optimal conditions for the growth and activity of the bacterium .
Chemical Reactions Analysis
(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanol, water, and acids . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may produce different oxidized derivatives of the compound .
Scientific Research Applications
(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid has several scientific research applications. In chemistry, it is used to study the structure and function of peptide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the role of antibiotics in microbial ecology . In medicine, it is explored for its potential use in treating bacterial infections . In industry, it is used to promote growth in poultry, enhancing the efficiency of poultry production .
Mechanism of Action
The mechanism of action of (3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid involves its interaction with bacterial cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets of this compound include specific lipids and proteins in the bacterial cell membrane . The pathways involved in its action are related to the disruption of membrane potential and the inhibition of essential cellular processes .
Comparison with Similar Compounds
(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid is unique compared to other similar compounds due to its specific structure and mode of action . Similar compounds include other factors of the A-21978C complex, such as C0, C2, C3, C4, and C5 . These compounds share similar antibacterial properties but may differ in their specific activity and spectrum of action . The uniqueness of this compound lies in its specific interaction with bacterial cell membranes and its effectiveness in promoting growth in poultry .
Properties
CAS No. |
74754-47-5 |
---|---|
Molecular Formula |
C73H103N17O26 |
Molecular Weight |
1634.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-(8-methyldecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H103N17O26/c1-6-35(2)16-9-7-8-10-22-54(94)82-45(25-39-31-77-43-20-14-12-17-40(39)43)67(109)85-46(27-53(76)93)68(110)87-49(30-60(103)104)69(111)90-62-38(5)116-73(115)50(26-52(92)41-18-11-13-19-42(41)75)88-72(114)61(36(3)24-57(97)98)89-70(112)51(34-91)83-56(96)32-78-64(106)47(28-58(99)100)84-63(105)37(4)80-66(108)48(29-59(101)102)86-65(107)44(21-15-23-74)81-55(95)33-79-71(62)113/h11-14,17-20,31,35-38,44-51,61-62,77,91H,6-10,15-16,21-30,32-34,74-75H2,1-5H3,(H2,76,93)(H,78,106)(H,79,113)(H,80,108)(H,81,95)(H,82,94)(H,83,96)(H,84,105)(H,85,109)(H,86,107)(H,87,110)(H,88,114)(H,89,112)(H,90,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)/t35?,36-,37-,38-,44+,45+,46+,47+,48+,49+,50+,51-,61+,62+/m1/s1 |
InChI Key |
JIWMNQHEULUDBP-KZVFRWNDSA-N |
Isomeric SMILES |
CCC(C)CCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
SMILES |
CCC(C)CCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
Canonical SMILES |
CCC(C)CCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |
Synonyms |
A 21978C1 A-21978C1 A21978C antibiotic A21978C |
Origin of Product |
United States |
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